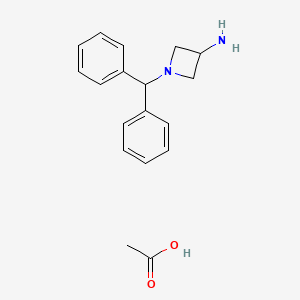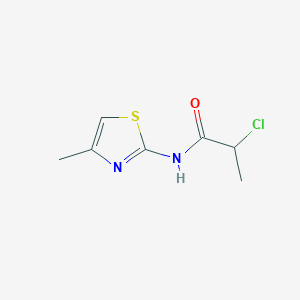![molecular formula C16H17NO3 B3168403 methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate CAS No. 928708-26-3](/img/structure/B3168403.png)
methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate
Descripción general
Descripción
Methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is a complex organic compound featuring a pyrrole ring system. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the pyrrole ring, a five-membered heterocyclic aromatic ring, contributes to its unique chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,5-dimethyl-1H-pyrrole and 4-aminophenylacetic acid methyl ester.
Reaction Steps: The process involves a series of reactions, including acylation, formylation, and esterification. The acylation step involves the introduction of the acetyl group to the pyrrole ring, followed by formylation to introduce the formyl group at the 3-position. Finally, esterification is performed to obtain the desired methyl ester.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed on the formyl group to produce the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The pyrrole ring system can bind to enzymes and receptors, influencing biological processes. The formyl group can participate in redox reactions, affecting cellular metabolism.
Comparación Con Compuestos Similares
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: This compound lacks the acetyl group present in methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate.
2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: This compound has a methoxymethyl group instead of the methyl group.
Uniqueness: this compound is unique due to its combination of the pyrrole ring, formyl group, and acetyl ester, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
methyl 2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-8-14(10-18)12(2)17(11)15-6-4-13(5-7-15)9-16(19)20-3/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXANJYAVBOKAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)CC(=O)OC)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181715 | |
| Record name | Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928708-26-3 | |
| Record name | Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928708-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B3168342.png)
![2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine](/img/structure/B3168343.png)


![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)


amine](/img/structure/B3168387.png)



